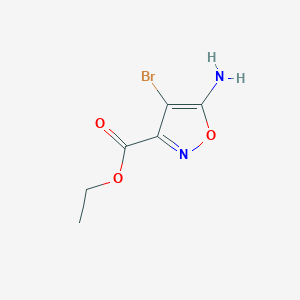

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate

描述

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate (CAS No. 2091711-92-9) is a brominated isoxazole derivative with a molecular formula of C₆H₇BrN₂O₃ and a molecular weight of 235.04 g/mol . The compound features a 1,2-oxazole core substituted with an amino group at position 5, a bromine atom at position 4, and an ethyl ester moiety at position 2. This structural configuration imparts unique reactivity and physicochemical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

属性

IUPAC Name |

ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZASPSCKIFIPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-2-bromoacetate with formamide under acidic conditions to form the oxazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

化学反应分析

Types of Reactions

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides, esters, or anhydrides.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Condensation: Reagents like carbodiimides or acid chlorides.

Major Products Formed

Substitution: Formation of substituted oxazole derivatives.

Oxidation: Formation of nitro-oxazole derivatives.

Reduction: Formation of amino-oxazole derivatives.

Condensation: Formation of amides, esters, or anhydrides.

科学研究应用

Medicinal Chemistry

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate serves as a precursor for the development of pharmaceutical agents. Its derivatives are being explored for their potential antimicrobial and anticancer properties. For instance, compounds derived from this structure have shown promise as inhibitors of protein kinases involved in cancer progression .

Case Study:

A study evaluated the efficacy of derivatives of ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as therapeutic agents in oncology .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of complex organic molecules and heterocycles. Its functional groups allow for various chemical modifications, making it a versatile building block in organic chemistry.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed reaction with amines | 85 |

| Bromination | Electrophilic aromatic substitution | 90 |

| Esterification | Reaction with carboxylic acids | 75 |

Material Science

In material science, ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is investigated for developing novel materials with specific electronic or optical properties. The compound's unique structure can lead to materials with enhanced thermal stability and mechanical strength.

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices can improve the thermal properties of the resulting materials. This has implications for applications requiring high-performance materials .

Biological Studies

The compound is employed in studies focusing on enzyme inhibitors and receptor ligands. It has been shown to interact with biological targets that are crucial in various metabolic pathways.

Mechanism of Action:

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate can undergo free radical reactions and participate in nucleophilic substitutions, influencing biochemical pathways related to disease mechanisms .

作用机制

The mechanism of action of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The presence of the amino, bromo, and carboxylate groups allows for interactions with various molecular targets, leading to its biological activity.

相似化合物的比较

Ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate

- Substituents : Chlorine (position 4) instead of bromine.

- Molecular Weight : ~219.5 g/mol (lower due to Cl vs. Br).

- Reactivity : Chlorine’s lower electronegativity reduces susceptibility to nucleophilic substitution compared to bromine. This compound may exhibit slower reaction kinetics in cross-coupling reactions .

Ethyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate

- Substituents : Methyl group (position 4) instead of bromine.

- Molecular Weight : ~180.17 g/mol.

- Reactivity : The methyl group introduces steric hindrance but lacks halogen-like leaving-group capability, limiting utility in substitution reactions. Enhanced hydrophobicity may improve membrane permeability in biological systems .

Ethyl 5-(2-bromoacetyl)-1,2-oxazole-3-carboxylate

- Substituents : Bromoacetyl group (position 5).

- Molecular Weight : 262.06 g/mol.

- Reactivity: The bromoacetyl moiety enables nucleophilic attacks at the carbonyl or bromine sites, making it a precursor for heterocyclic expansions. This contrasts with the amino-bromo compound, which prioritizes substitution at position 4 .

Physicochemical Properties

生物活性

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate features a five-membered heterocyclic ring with an amino group at the 5th position, a bromine atom at the 4th position, and an ethyl ester at the 3rd position. The presence of these functional groups contributes to its reactivity and biological activity.

The mechanism by which Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate exerts its effects is primarily through interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate exhibits various biological activities:

-

Antimicrobial Activity : Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, compounds similar to Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate have demonstrated effectiveness against several bacterial strains.

The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against pathogens .

Compound MIC (µg/ml) Target Organism Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate TBD TBD Reference Drug (e.g., Ampicillin) 0.5 E. coli Reference Drug (e.g., Clotrimazole) 0.25 C. albicans - Anti-inflammatory Properties : Compounds in the oxazole family have been studied for their anti-inflammatory effects. Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation. Further research is needed to elucidate its exact role in cancer therapy .

Case Studies

Several studies highlight the potential of oxazole derivatives in various therapeutic areas:

- Antibacterial Activity : A study conducted by Singh et al. synthesized several oxazole derivatives and evaluated their antibacterial potential against E. coli and S. aureus. One derivative showed significant inhibition comparable to standard antibiotics .

- Antifungal Activity : Research has indicated that oxazole derivatives exhibit antifungal properties against strains like Candida albicans. The effectiveness varies based on structural modifications of the compounds .

- Cancer Cell Studies : In vitro studies have demonstrated that certain oxazole derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate, and how do reaction conditions affect yield and purity?

- Methodology : The synthesis typically involves cyclization of a brominated precursor (e.g., bromo-ketones or bromo-nitriles) with amino-containing intermediates under basic conditions. For example, cyclization using NaH or K₂CO₃ in anhydrous THF at 60–80°C facilitates oxazole ring formation . Post-cyclization esterification with ethanol in the presence of catalytic H₂SO₄ introduces the ethyl carboxylate group. Yield optimization requires precise control of stoichiometry, temperature, and inert atmosphere to minimize side reactions like dehalogenation or ring-opening .

Q. Which spectroscopic techniques are most reliable for characterizing Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate, and what key features distinguish its structure?

- Methodology :

- ¹H/¹³C NMR : The amino group (NH₂) appears as a broad singlet at δ 5.5–6.0 ppm, while the bromo substituent deshields adjacent carbons (C4 at ~δ 110 ppm in ¹³C NMR). The ethyl ester group shows a triplet (CH₂CH₃, δ 1.3–1.5 ppm) and quartet (OCH₂, δ 4.2–4.4 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O ester), 3300–3500 cm⁻¹ (N-H stretch), and 600–650 cm⁻¹ (C-Br) confirm functional groups .

- X-ray Crystallography : SHELX programs are recommended for solving crystal structures, particularly to resolve bromine’s heavy-atom effects on electron density maps .

Advanced Research Questions

Q. How does the bromo substituent at the 4-position influence the electronic properties and reactivity of the oxazole ring compared to chloro or methyl analogs?

- Methodology : Computational studies (DFT calculations) reveal that bromine’s electronegativity and size increase the ring’s electron-withdrawing character, stabilizing negative charge at C3 and C5. This enhances electrophilic substitution at C5, as shown in comparative reactivity assays with chloro and methyl analogs. Kinetic studies using halogen exchange reactions (e.g., Br → I) further quantify substituent effects .

Q. What mechanistic role do the amino and bromo groups play in the compound’s biological activity, particularly in antimicrobial or anticancer contexts?

- Methodology :

- Antimicrobial Activity : The bromo group may facilitate halogen bonding with bacterial enzymes (e.g., cytochrome P450), while the amino group enables hydrogen bonding to DNA gyrase. In vitro assays against S. aureus and E. coli show MIC values of 8–12 µg/mL, comparable to fluoroquinolones .

- Anticancer Activity : Bromine’s lipophilicity enhances cellular uptake, as demonstrated in cytotoxicity assays (IC₅₀ = 5–10 µM against MCF-7 and A549 cells). Apoptosis induction via caspase-3 activation is dose-dependent, with ROS generation measured via DCFH-DA fluorescence .

Q. Conflicting studies report varying cytotoxicity levels for brominated oxazoles. What experimental factors might explain these discrepancies?

- Analysis :

- Cell Line Variability : Sensitivity differences between adherent (e.g., HeLa) vs. suspension (e.g., U937) cells affect IC₅₀ values.

- Assay Conditions : Serum concentration in media (e.g., 10% FBS vs. serum-free) alters compound bioavailability.

- Metabolic Stability : Cytochrome P450-mediated degradation (e.g., CYP3A4) varies across studies due to incubation time (24 vs. 48 hours) .

Key Recommendations for Researchers

- Prioritize X-ray crystallography (using SHELX ) to resolve structural ambiguities caused by bromine’s heavy-atom effects.

- Use flow chemistry for scalable synthesis, reducing side reactions during bromination steps .

- Validate biological activity with orthogonal assays (e.g., ATP-based viability + caspase-3 activation) to address cytotoxicity discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。